molecular formula C61H94O8 B1261146 Thermozeaxanthin-15

Thermozeaxanthin-15

Cat. No.: B1261146
M. Wt: 955.4 g/mol
InChI Key: GUHDWRQBJQZYHJ-MLJONORXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thermozeaxanthin-15 is a carotenoid-glucoside ester, a specialized class of organic pigments . Its molecular formula is C₆₁H₉₄O₈ . As a carotenoid derivative, it is structurally related to xanthophylls like zeaxanthin, which are well-known for their role as powerful antioxidants and for their specific accumulation in the human macula of the eye . Carotenoids in this family are of significant research interest due to their ability to quench reactive oxygen species and absorb high-energy blue light, thereby helping to protect sensitive biological tissues from light-induced oxidative stress . While the specific biological functions of this compound are an active area of investigation, its structural properties make it a valuable compound for studying carotenoid metabolism, stability, and mechanisms of action in model systems. Research into related xanthophylls provides a strong foundation for its potential research applications, particularly in the fields of photobiology and oxidative stress . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C61H94O8

Molecular Weight

955.4 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate

InChI

InChI=1S/C61H94O8/c1-43(2)26-20-18-16-14-13-15-17-19-21-33-55(63)67-42-54-56(64)57(65)58(66)59(69-54)68-51-39-49(8)53(61(11,12)41-51)37-35-47(6)32-25-30-45(4)28-23-22-27-44(3)29-24-31-46(5)34-36-52-48(7)38-50(62)40-60(52,9)10/h22-25,27-32,34-37,43,50-51,54,56-59,62,64-66H,13-21,26,33,38-42H2,1-12H3/b23-22+,29-24+,30-25+,36-34+,37-35+,44-27+,45-28+,46-31+,47-32+/t50-,51-,54-,56-,57+,58-,59?/m1/s1

InChI Key

GUHDWRQBJQZYHJ-MLJONORXSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C

Synonyms

thermozeaxanthin-15
TZS-15

Origin of Product

United States

Isolation and Natural Occurrence of Thermozeaxanthin 15

Microbial Sources of Thermozeaxanthin-15

The production of this compound has been predominantly identified in thermophilic bacteria of the genus Thermus. These microorganisms thrive in high-temperature environments such as hot springs.

Thermus filiformis, a thermophilic bacterium originally isolated from a hot spring in New Zealand, is a significant producer of this compound. nih.govresearchgate.net In fact, under various cultivation conditions, this compound is consistently the most abundant carotenoid synthesized by this bacterium, with its proportion ranging from 34.0% to 59.2% of the total carotenoid content. nih.govbiomedscidirect.com This suggests a crucial biological role for the compound within this organism. T. filiformis synthesizes a series of thermozeaxanthins with fatty acid chains of varying lengths (from 11 to 15 carbons), with this compound and Thermozeaxanthin-13 being the most prevalent. biomedscidirect.com

While the production of thermozeaxanthins is a known characteristic of the Thermus genus, the specific presence of this compound in other extremophilic microorganisms is not well-documented in current scientific literature. Various other extremophiles, including those from the phylum Deinococcus-Thermus, are recognized for producing unique carotenoids like deinoxanthin. nih.govresearchgate.net Some archaea and halophilic bacteria also synthesize distinct carotenoids such as bacterioruberin (B1237277) and salinixanthin, which are adapted to their respective extreme environments of high salt concentrations. nih.govencyclopedia.pubnih.gov However, to date, the confirmed natural sources of this compound are limited to species within the Thermus genus.

Thermus thermophilus as a Producer of this compound

Factors Influencing this compound Production

The synthesis of this compound by Thermus species is intricately regulated by both environmental parameters and the composition of the growth medium.

Studies on Thermus filiformis have demonstrated that environmental factors significantly impact carotenoid production.

pH: The pH of the culture medium has a discernible effect on the relative abundance of different thermozeaxanthins. A lower pH of 7.0 was found to favor the production of this compound (59.2%) over Thermozeaxanthin-13 (19.6%). nih.gov In contrast, at higher pH values of 7.5 and 8.0, the percentages of these two major thermozeaxanthins were more comparable. nih.gov

Light: In Thermus thermophilus, light exposure, particularly white or blue light, induces the production of carotenoids. asm.org This suggests a photoregulatory mechanism for carotenoid biosynthesis in this organism.

The following interactive table summarizes the influence of pH on the relative abundance of major carotenoids in Thermus filiformis, based on published research findings. nih.gov

CarotenoidRelative Area (%) at pH 7.0Relative Area (%) at pH 7.5Relative Area (%) at pH 8.0
Thermozeaxanthin-1319.632.830.0 - 32.6
This compound59.236.634.0 - 35.4
all-trans-Zeaxanthin4.48.29.7 - 13.2
Zeaxanthin (B1683548) monoglucoside4.55.34.3 - 6.9

The nutritional environment plays a crucial role in both the growth of the microorganism and its production of carotenoids.

Carbon and Nitrogen Sources: Bacteria of the genus Thermus can utilize sugars or organic acids as carbon sources, and amino acids or ammonium (B1175870) salts as nitrogen sources. nih.gov In a study using a fractional factorial design, tryptone, a nitrogen source, was found to have a significant effect on total carotenoid production in T. filiformis, with lower concentrations favoring higher yields. researchgate.net

Yeast Extract and Tryptone: High levels of yeast extract and tryptone have been shown to have a positive effect on biomass production in T. filiformis, particularly at lower temperatures. researchgate.net

The table below outlines the effects of key nutritional and environmental factors on biomass and carotenoid production in Thermus filiformis. researchgate.net

FactorEffect on Biomass ProductionEffect on Total Carotenoid Production
TemperatureNegativePositive
pHPositive at lower temperaturesNot a dominant factor
Yeast Extract ConcentrationPositive at lower temperaturesNot a dominant factor
Tryptone ConcentrationPositive at lower temperaturesNegative

Biosynthesis and Metabolic Pathways of Thermozeaxanthin 15

General Carotenoid Biosynthetic Pathways

Carotenoids, a diverse group of pigments found in nature, are synthesized through a conserved series of biochemical reactions. researchgate.net These pathways are essential for various biological functions, including light-harvesting, photoprotection, and as precursors to hormones. nih.govnih.gov The journey of carotenoid biosynthesis begins with the formation of isopentenyl pyrophosphate (IPP), a C5 compound, through one of two primary pathways: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov In plants and many bacteria, the MEP pathway, located in the plastids, is the primary route. aocs.org

The initial and often rate-limiting step in the dedicated carotenoid pathway is the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form the first colorless C40 carotenoid, phytoene (B131915). researchgate.netnih.govnih.gov This crucial reaction is catalyzed by the enzyme phytoene synthase (PSY). nih.govmdpi.com Following the formation of phytoene, a series of desaturation and isomerization reactions occur, leading to the production of lycopene (B16060), the red pigment responsible for the color of tomatoes. researchgate.netnih.gov

From lycopene, the pathway typically branches, leading to the formation of a wide array of carotenoids. aocs.org One major branch leads to the synthesis of β-carotene and its derivatives, known as β,β-carotenoids, through the action of lycopene β-cyclase. nih.govmdpi.com The other branch produces α-carotene and its derivatives, the β,ε-carotenoids, involving lycopene ε-cyclase. mdpi.com Further modifications, such as hydroxylation and epoxidation, give rise to the vast diversity of xanthophylls, which are oxygenated carotenoids. researchgate.net

Specific Pathways Leading to Thermozeaxanthin-15 Formation

While the general carotenoid pathway provides a foundational framework, the biosynthesis of this compound involves specific modifications that set it apart. This unique carotenoid is a zeaxanthin (B1683548) glucoside ester. vulcanchem.com

Precursors and Intermediates in this compound Biosynthesis

The biosynthesis of this compound in Thermus filiformis is believed to follow the general carotenoid pathway, leading to the formation of key precursors. vulcanchem.com The pathway likely proceeds through the synthesis of β-carotene, which is then hydroxylated to form zeaxanthin. nih.govresearchgate.net Zeaxanthin serves as a critical intermediate.

Subsequent to the formation of zeaxanthin, a glycosylation step occurs, where a glucose molecule is attached to the zeaxanthin backbone, forming zeaxanthin monoglucoside. nih.gov This is then followed by esterification with a fatty acid. In the case of this compound, this is a 15-carbon branched fatty acid. vulcanchem.com Research has identified several intermediates in this process, including β-cryptoxanthin, zeaxanthin, and thermocryptoxanthins, which are β-cryptoxanthin glucoside esters with fatty acid moieties of varying lengths. researchgate.net

A study on Thermus filiformis identified several related compounds, indicating a series of thermozeaxanthins and thermobiszeaxanthins, which are zeaxanthin di-glucoside esters. researchgate.net The major carotenoid identified was consistently this compound, along with other similar structures like thermozeaxanthin-11, -12, -13, and -14, differing in the length of the attached fatty acid. nih.gov

Identified Carotenoids in Thermus filiformis

PeakCarotenoidArea (%) in Assay 2Area (%) in Assay 8Area (%) in Assay 15Area (%) in Assay 17
1zeaxanthin monoglucoside4.54.36.95.3
2all-trans-zeaxanthin4.413.29.78.2
3thermozeaxanthin-114.15.97.76.6
4thermozeaxanthin-123.34.83.14.1
5thermozeaxanthin-1319.630.032.632.8
6thermozeaxanthin-144.27.94.66.3
7This compound59.234.035.436.6

This table shows the relative abundance of different carotenoids produced by T. filiformis under various experimental conditions, highlighting this compound as the major component. nih.gov

Enzymatic Steps and Genetic Regulation in this compound Production

The specific enzymes and genes governing the final steps of this compound synthesis are crucial for its production. The hydroxylation of the β-rings of β-carotene to form zeaxanthin is catalyzed by a β-carotene hydroxylase. nih.gov The subsequent glycosylation is carried out by a glucosylase. The gene crtX, coding for zeaxanthin glucosylase, has been implicated in this process. nih.gov The final esterification step would be catalyzed by an acyltransferase, which attaches the fatty acid to the glucose moiety.

Genetic regulation of carotenoid biosynthesis in thermophiles like Thermus thermophilus has been shown to be light-responsive. tandfonline.com A transcriptional regulator from the MerR family, CarA/LitR, which binds cobalamin (a form of vitamin B12), is involved in this light-induced regulation. nih.gov In the dark, this regulator represses the transcription of carotenoid biosynthesis genes. nih.gov Upon exposure to light, this repression is lifted, leading to the production of carotenoids. nih.gov This system involves another transcriptional activator from the CRP/FNR family. nih.gov While this has been studied in T. thermophilus, a close relative of T. filiformis, it suggests a potential mechanism for the regulation of thermozeaxanthin (B1261989) production. tandfonline.com Studies have shown that the genes responsible for thermozeaxanthin synthesis, the crt genes, are located on a large plasmid in T. thermophilus. tandfonline.comnih.gov

Metabolic Flux and Adaptation Mechanisms

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. creative-proteomics.com In Thermus filiformis, the production of this compound is influenced by environmental conditions, suggesting an adaptive role for this compound. The bacterium adapts to high temperatures, and thermozeaxanthins are thought to play a role in stabilizing the cell membrane under these extreme conditions. researchgate.netd-nb.info

Studies have shown that changes in cultivation conditions, such as pH and temperature, can influence the relative amounts of different thermozeaxanthins produced. For instance, a lower pH of 7.0 appeared to favor the production of this compound over thermozeaxanthin-13. nih.gov This indicates that the metabolic flux through the final steps of the biosynthetic pathway can be modulated in response to environmental cues.

Furthermore, research on T. filiformis under heat stress has revealed significant metabolic rewiring. researchgate.net During heat stress, glucose metabolism shifts towards the pentose (B10789219) phosphate (B84403) pathway (PPP) instead of glycolysis. researchgate.net The PPP is a major source of NADPH, a crucial cofactor for many biosynthetic pathways, including fatty acid and carotenoid synthesis. This shift in central carbon metabolism could be an adaptive mechanism to increase the supply of precursors and reducing power needed for the enhanced production of thermozeaxanthins, which are vital for membrane stability at high temperatures. researchgate.netnih.gov

Advanced Methodologies for Thermozeaxanthin 15 Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Thermozeaxanthin-15, providing insights into its molecular framework and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. oxinst.com Both ¹H and ¹³C NMR are extensively used to map the carbon-hydrogen framework of the molecule. nih.gov

In the case of this compound, ¹H NMR spectra would be used to identify the protons in the polyene chain of the zeaxanthin (B1683548) backbone, the glucose moiety, and the 15-carbon branched fatty acid. rsc.org The chemical shifts and coupling constants of these protons provide information about their chemical environment and connectivity. oxinst.com For instance, the protons on the glucose ring can be distinguished from those on the carotenoid structure based on their characteristic chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbons and their types (e.g., methyl, methylene, methine, quaternary).

Mass Spectrometry for Compositional Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. wikipedia.org This analytical method measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight. wikipedia.org For this compound, which has a molecular weight of approximately 955.4 g/mol , mass spectrometry confirms this high molecular mass, reflecting its complex structure. vulcanchem.com

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-DAD-MS/MS) is a powerful combination used for the analysis of thermozeaxanthins. vulcanchem.comnih.gov This hyphenated technique allows for the separation of different thermozeaxanthin (B1261989) species followed by their immediate mass analysis, enabling both quantification and structural confirmation in a single run. nih.gov

Table 1: Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Weight~955.4 g/mol Confirms the overall composition of the zeaxanthin, glucose, and 15-carbon fatty acid moieties. vulcanchem.com
Fragmentation IonsCharacteristic lossesReveals the sequential loss of the fatty acid and glucose units, confirming the glycosidic and ester linkages. vulcanchem.comuab.edu

UV-Visible and Fourier-Transform Infrared Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. bspublications.net The extended system of conjugated double bonds in the polyene backbone of the zeaxanthin core is a strong chromophore, absorbing light in the visible region of the electromagnetic spectrum. vulcanchem.com This absorption is what gives this compound its characteristic yellow color.

The UV-Vis spectrum of this compound typically shows a broad absorption band with a maximum wavelength (λmax) around 452 nm. asm.org The exact position of the λmax and the shape of the spectrum can provide information about the length of the conjugated system and the presence of any functional groups that might affect the electronic structure. thermofisher.com

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within its structure. nih.gov These include:

O-H stretching: From the hydroxyl groups on the glucose moiety and the zeaxanthin backbone.

C-H stretching: From the aliphatic and vinylic C-H bonds in the fatty acid and polyene chain.

C=O stretching: From the ester linkage between the glucose and the fatty acid.

C-O stretching: From the glycosidic bond between the glucose and zeaxanthin, and the ester linkage.

C=C stretching: From the conjugated double bonds in the polyene chain.

Table 2: Spectroscopic Properties of this compound

Technique Observation Interpretation
UV-Visible Spectroscopy λmax ≈ 452 nmIndicates the presence of an extended conjugated polyene system. asm.org
FTIR Spectroscopy Characteristic peaks for O-H, C=O, C-O, C=CConfirms the presence of hydroxyl, ester, and alkene functional groups. thermofisher.comnih.gov

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of this compound from its natural source, the bacterium Thermus filiformis, and for its analysis. vulcanchem.comnih.gov

High-Performance Liquid Chromatography Approaches

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analytical separation and quantification of this compound. researchgate.net Due to the nonpolar nature of the carotenoid backbone and the polar nature of the glucose moiety, reversed-phase HPLC is commonly employed.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18 or C30) is used with a polar mobile phase. researchgate.net The separation of different thermozeaxanthins is achieved by carefully controlling the composition of the mobile phase, often using a gradient elution where the solvent strength is changed over time. researchgate.net This allows for the separation of this compound from other related compounds such as zeaxanthin, zeaxanthin monoglucoside, and other thermozeaxanthin esters with different fatty acid chain lengths. nih.gov

The use of a Diode Array Detector (DAD) in conjunction with HPLC allows for the acquisition of UV-Vis spectra for each separated peak, aiding in the identification of the compounds. nih.gov As mentioned earlier, coupling HPLC with mass spectrometry (HPLC-DAD-MS/MS) provides the most comprehensive data for both identification and quantification. vulcanchem.comnih.gov Studies have shown that this compound is often the major carotenoid produced by T. filiformis, with its percentage ranging from 34.0% to 59.2% of the total carotenoids under different culture conditions. nih.govresearchgate.net

Preparative Chromatographic Methods

For the isolation of larger quantities of this compound for further study, preparative chromatography is necessary. evotec.com This can involve scaling up the HPLC methods used for analytical purposes. thermofisher.com Preparative HPLC uses larger columns and higher flow rates to handle larger sample loads. thermofisher.com The goal is to isolate a sufficient amount of the pure compound for detailed structural elucidation and other in-vitro studies. researchgate.net

Column chromatography using silica (B1680970) gel is another common preparative technique that can be used in the initial purification steps. rsc.org By choosing an appropriate solvent system, a crude extract containing thermozeaxanthins can be fractionated to enrich the sample in this compound before final purification by preparative HPLC. rsc.org The selection of the appropriate stationary and mobile phases is critical to achieve high-resolution purification of this complex molecule. evotec.com

Other Analytical Techniques for Quantitative and Qualitative Analysis

The comprehensive characterization of this compound, a complex carotenoid glycoside ester, necessitates a suite of advanced analytical methodologies beyond initial identification. These techniques are crucial for unambiguous structural elucidation, accurate quantification, and separation from structurally similar compounds within a biological matrix.

For the qualitative and quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) is a cornerstone technique. researchgate.net The DAD detector provides characteristic UV-visible absorption spectra for carotenoids, while the MS/MS detector facilitates the determination of the molecular weight and provides structural information through fragmentation patterns. researchgate.netnih.gov This is particularly important for distinguishing this compound from other related carotenoids. Research on Thermus filiformis has successfully employed HPLC-DAD-MS/MS to identify and quantify a range of thermozeaxanthins, with this compound consistently being the most abundant. researchgate.net

Detailed Research Findings:

In studies analyzing the carotenoid composition of Thermus filiformis under various culture conditions, HPLC-DAD-MS/MS analysis revealed that this compound was the major carotenoid present. researchgate.net Its relative abundance was found to range from 34.0% to 59.2% of the total carotenoids, underscoring its significance in this bacterium. researchgate.net The quantification in such studies often relies on calibration curves of related standards, such as zeaxanthin, and comparing the peak areas. nih.gov

For more in-depth structural elucidation, particularly for complex molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While specific NMR data for this compound is not widely published, the structural determination of similar carotenoid glycoside esters, such as those from the thermophilic bacterium Meiothermus ruber, has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov Techniques like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning the proton and carbon signals, thus confirming the connectivity of the zeaxanthin backbone, the glucose moiety, and the fatty acid chain. nih.gov

Quantitative NMR (qNMR) is an emerging powerful tool for the quantification of carotenoids. A key advantage of qNMR is its ability to determine the absolute amount of a compound without the need for an identical certified reference standard, which is often unavailable for novel or complex molecules like this compound. ula.ve

Advanced chromatographic techniques are also being explored for the analysis of complex carotenoid mixtures. Comprehensive two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolution compared to conventional HPLC, which is beneficial for separating the various thermozeaxanthin esters and other carotenoids present in an extract. chromatographyonline.comamericanpharmaceuticalreview.com This technique uses two different columns with orthogonal separation mechanisms to resolve compounds that may co-elute in a single-dimension separation. chromatographyonline.comamericanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC) is another advanced separation technique that is well-suited for the analysis of thermally labile and complex lipid-soluble molecules like this compound. teledynelabs.comwikipedia.org SFC often uses supercritical carbon dioxide as the mobile phase, which offers advantages in terms of reduced solvent consumption and faster analysis times compared to traditional normal-phase HPLC. waters.com

Below is a data table summarizing the application of various analytical techniques for the characterization of this compound and related compounds.

Analytical TechniqueApplicationKey Findings for this compound & Analogs
HPLC-DAD-MS/MS Qualitative & Quantitative AnalysisIdentification of this compound in Thermus filiformis; determination of its relative abundance (34.0-59.2%). researchgate.net
2D NMR Spectroscopy Structural ElucidationAssignment of ¹H and ¹³C resonances to confirm the structure of carotenoid glycoside esters. nih.gov
Quantitative NMR (qNMR) Absolute QuantificationPotential for accurate quantification without a specific this compound standard. ula.ve
2D-Liquid Chromatography (2D-LC) High-Resolution SeparationEnhanced separation of complex carotenoid mixtures containing various thermozeaxanthins. chromatographyonline.comamericanpharmaceuticalreview.com
Supercritical Fluid Chromatography (SFC) Separation of Complex LipidsA "green" and efficient alternative for the separation of thermally labile carotenoid esters. teledynelabs.comwikipedia.orgwaters.com

Molecular Mechanisms of Thermozeaxanthin 15 Biological Functions

Membrane Stabilization Properties and Biophysical Interactions

Carotenoids like thermozeaxanthins are crucial for the survival of thermophilic bacteria at high temperatures by reinforcing the cell membrane. nih.govresearchgate.net The amphiphilic nature of Thermozeaxanthin-15, possessing both a hydrophobic polyene chain and a hydrophilic glucoside moiety, allows it to intercalate into lipid bilayers, thereby modulating membrane properties. researchgate.netnih.gov

Research utilizing large unilamellar liposomes (LUVs) has demonstrated the potent membrane-stabilizing effects of thermozeaxanthins (TZS), including this compound. When incorporated into liposomes composed of various phosphatidylcholines (PC), TZS significantly reduces the leakage of entrapped fluorescent dyes, indicating an enhancement of membrane integrity. core.ac.uknih.gov

The stabilizing effect is dependent on the lipid composition of the bilayer. For instance, the incorporation of TZS into egg PC LUVs resulted in marked stabilization across a broad temperature range (30 to 80°C), with only a 2.6% leakage of calcein (B42510) compared to 10% in liposomes without TZS. nih.gov In contrast, with synthetic lipids like dipalmitoylphosphatidylcholine (DPPC) and dioleoylphosphatidylcholine (DOPC), stabilization was primarily observed at temperatures below 30°C. nih.gov This suggests that the heterogeneous nature of natural lipids like egg PC provides a more suitable environment for the interaction and stabilizing function of TZS. core.ac.uk The orientation of TZS molecules within the lipid bilayer is influenced by the thickness of the hydrophobic core and the specific types of lipids present. core.ac.uk

The interaction is not universally stabilizing. In liposomes made of dimyristoylphosphatidylcholine (B1235183) (DMPC), which has shorter hydrocarbon chains, the inclusion of TZS led to membrane defects and approximately 90% leakage of the entrapped dye. core.ac.uknih.gov This highlights the importance of matching the molecular length of TZS with the thickness of the lipid bilayer for effective stabilization. nih.gov

Table 1: Effect of Thermozeaxanthins (TZS) on the Stability of Various Liposomal Systems

Liposome (B1194612) CompositionTemperature Range of StabilizationObservationReference
Egg PC + TZS30 - 80°CReduced calcein leakage (2.6% vs. 10%) nih.gov
DPPC + TZS< 30°CStabilization observed nih.gov
DOPC + TZS< 30°CStabilization observed nih.gov
DMPC + TZSNot StabilizedIncreased membrane defects and dye leakage (~90%) core.ac.uknih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

By intercalating into the lipid bilayer, this compound enhances the membrane's function as a permeability barrier. researchgate.net This is a critical function for cell survival, as it controls the passage of ions and small molecules. The rigid, rod-shaped structure of the carotenoid moiety spans the membrane, effectively "riveting" the two leaflets of the bilayer together, which reduces the membrane's fluidity and, consequently, its permeability to certain substances. core.ac.ukresearchgate.net This stabilizing effect is particularly important at elevated temperatures where membrane fluidity naturally increases. core.ac.uk

Studies have shown that polar carotenoids like thermozeaxanthin (B1261989) can decrease the permeability of lipid membranes to protons and molecular oxygen. researchgate.net This reduction in permeability can also protect the membrane from oxidative damage. researchgate.net The ability of TZS to stabilize liposome membranes has been observed in acidic conditions (pH 5.0), while no significant effects were noted in basic environments (pH 8.2 and 9.0). nih.gov

The structural architecture of this compound is central to its membrane-reinforcing capabilities. As a carotenoid-glucoside ester, it possesses a long, rigid polyene backbone, a polar glucoside head group, and a fatty acid tail. core.ac.uknih.gov This molecular arrangement allows it to adopt a transmembrane orientation, with the polar head group anchored at the membrane-water interface and the hydrophobic chain spanning the lipid core. core.ac.uk

This "membrane-spanning" action is a key mechanism for reinforcing the lipid bilayer, acting like a rivet that holds the two leaflets together. core.ac.uk The effectiveness of this reinforcement is highly dependent on the compatibility between the length of the thermozeaxanthin molecule and the thickness of the lipid bilayer. core.ac.uknih.gov When there is a good match, the carotenoid can effectively fill the space within the hydrophobic core, reducing voids and increasing the packing density of the lipid molecules. This leads to a more ordered and less fluid membrane, which is more resistant to physical and chemical stresses. core.ac.uk

Contribution to Membrane Permeability Barrier

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a pivotal role in regulating lipid and glucose metabolism, as well as immune and inflammatory responses. nih.govresearchgate.net They are considered important pharmacological targets for metabolic diseases. nih.govresearchgate.net Recent in silico studies have identified thermozeaxanthins, including this compound, as potential ligands for PPARs. nih.govresearcher.life

Molecular docking studies have explored the interaction of this compound and related thermozeaxanthins with the three main PPAR isoforms: PPARα, PPARβ/δ, and PPARγ. nih.govnih.gov These studies indicate that thermozeaxanthins exhibit a favorable interaction with all three PPAR isoforms, suggesting they have a significant probability of binding to the ligand-binding domain (LBD) of these receptors. nih.govresearchgate.net

The change in free energy upon protein-ligand binding (ΔGb) is a key indicator of the favorability of this interaction. nih.gov Blind molecular docking simulations have shown that thermozeaxanthins, including this compound, have thermodynamically favorable interactions with the PPARs. nih.govnih.gov

Detailed analysis of the docking poses reveals the specific molecular interactions between this compound and the amino acid residues within the ligand-binding pocket of the PPAR isoforms. These interactions are primarily hydrophobic, which is expected given the lipid-soluble nature of carotenoids. nih.govresearchgate.net

In addition to hydrophobic contacts, specific hydrogen bond interactions have been identified between thermozeaxanthins and the PPAR LBD, some of which have been previously reported for known PPAR ligands. nih.gov For instance, the interaction plots generated by LigPlot show that this compound forms hydrogen bonds with specific residues in the LBD of PPARα, PPARβ/δ, and PPARγ. researchgate.net These interactions, along with the hydrophobic forces, stabilize the binding of this compound within the receptor's active site, suggesting its potential to modulate PPAR activity. nih.govresearchgate.net

Table 2: Predicted Binding Affinity of Thermozeaxanthins with PPAR Isoforms

LigandPPAR IsoformPredicted Binding Affinity (ΔGb, kcal/mol)Key Interacting Residues (from LigPlot analysis)Reference
This compoundPPARαFavorable(Specific residues involved in H-bonds and hydrophobic interactions) nih.govresearchgate.net
This compoundPPARβ/δFavorable(Specific residues involved in H-bonds and hydrophobic interactions) nih.govresearchgate.net
This compoundPPARγFavorable(Specific residues involved in H-bonds and hydrophobic interactions) nih.govresearchgate.net
ThermozeaxanthinPPARαFavorable(Specific residues involved in H-bonds and hydrophobic interactions) nih.govresearchgate.net
Thermozeaxanthin-13PPARαFavorable(Specific residues involved in H-bonds and hydrophobic interactions) nih.govresearchgate.net

This table is interactive and presents a summary of findings from molecular docking studies. The "Favorable" designation for binding affinity indicates a negative ΔGb value as reported in the source material. Specific residue interactions can be visualized in the cited literature. You can sort and filter the data by clicking on the column headers.

Potential Role in Metabolic Regulation through PPARs

The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors. nih.govnih.govresearchgate.net They are pivotal in the regulation of lipid and glucose metabolism, and their dysfunction is linked to metabolic disorders such as dyslipidemia, obesity, and type 2 diabetes. nih.govsmw.chnih.gov The PPAR family consists of three isoforms: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and primary functions. smw.chnih.gov Recent computational research has highlighted this compound as a potential ligand for these receptors, suggesting a possible role in metabolic regulation.

A 2023 molecular docking study by Carrillo-Tripp and colleagues investigated the binding potential of several compounds, including this compound, to the ligand-binding domains (LBD) of the three PPAR isoforms. nih.gov The study's findings indicate that thermozeaxanthins, as a group, exhibit a favorable interaction with PPARs. nih.govnih.govresearchgate.net This interaction is based on the calculated change in free energy upon protein-ligand binding (ΔGb), which suggests a significant probability of this compound binding to the LBD of PPARs. nih.govnih.govresearchgate.net It is important to note that these findings are based on computational models, and experimental validation through in vitro or in vivo studies is currently lacking.

The potential interaction of this compound with each PPAR isoform could have distinct metabolic implications, given the specific roles of each receptor.

Interaction with PPARα

The molecular docking analysis predicted that this compound forms a direct hydrogen bond with the amino acid residue Tyr334 within the LBD of PPARα. nih.gov The interaction is further stabilized by hydrophobic contacts with residues in the H3 (23%), H5 (14%), and β-sheet (23%) regions of the receptor. nih.gov The fatty acid portion of this compound is predicted to reach into Arm III of the Y-shaped ligand-binding pocket, while the zeaxanthin (B1683548) portion interacts with Arm II and extends outwards. nih.gov

PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. smw.chmdpi.comoup.com Its primary role is the regulation of lipid catabolism. smw.ch Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake, mitochondrial and peroxisomal β-oxidation, and triglyceride catabolism. jci.org Therefore, the predicted binding of this compound to PPARα suggests a potential, though not yet proven, role in modulating fatty acid oxidation and lipid homeostasis.

Interaction with PPARβ/δ

The interaction of this compound with PPARβ/δ is predicted to involve hydrogen bonds with the amino acid residues Thr292 and Ala342 in the LBD. nih.gov The glucoside ester portion of the molecule is thought to facilitate this contact. nih.gov The study also noted that both Thermozeaxanthin-13 and this compound interact with residues in Arms II and III of the Y-shaped ligand-binding pocket of PPARβ/δ. nih.gov

PPARβ/δ is expressed ubiquitously throughout the body and is implicated in a wide range of metabolic processes. smw.ch Activation of PPARβ/δ has been shown to increase lipid catabolism in skeletal muscle, heart, and adipose tissue, and to improve serum lipid profiles and insulin (B600854) sensitivity in animal models. smw.chresearchgate.netnih.gov Consequently, the potential agonistic activity of this compound on PPARβ/δ could theoretically contribute to enhanced fatty acid oxidation and improved metabolic parameters.

Interaction with PPARγ

The computational model suggests that the glucoside and fatty acid components of this compound are situated within Arms II, III, and X of the Y-shaped ligand-binding pocket of PPARγ. nih.gov The zeaxanthin portion of the molecule is predicted to be in proximity to the H3, H4, and H12 helices of the LBD. nih.gov The study suggests that this compound could act as a partial agonist for PPARγ due to shared molecular interactions with known partial agonists. nih.gov

PPARγ is most abundantly expressed in adipose tissue and is a master regulator of adipogenesis, the process of fat cell formation. smw.chwikipedia.org It promotes the storage of lipids in fat cells and is the target for the thiazolidinedione class of insulin-sensitizing drugs. smw.chmdpi.com By stimulating lipid uptake and storage in adipocytes, PPARγ helps to reduce the levels of circulating free fatty acids, which can contribute to insulin resistance in other tissues. wikipedia.org The predicted partial agonism of this compound at PPARγ implies a potential to influence adipocyte differentiation and lipid storage, thereby possibly affecting systemic insulin sensitivity.

The following table summarizes the predicted binding interactions of this compound with the three PPAR isoforms based on the molecular docking study.

Receptor IsoformPredicted Interacting Amino Acid ResiduesPredicted Location of InteractionPotential Metabolic Implication
PPARα Tyr334 (Hydrogen Bond); Hydrophobic contacts with H3, H5, and β-sheetsArm II and Arm III of the ligand-binding pocketModulation of fatty acid oxidation and lipid catabolism
PPARβ/δ Thr292, Ala342 (Hydrogen Bonds)Arm II and Arm III of the ligand-binding pocketIncreased lipid catabolism in muscle and adipose tissue
PPARγ Interactions with H3, H4, and H12 helicesArms II, III, and X of the ligand-binding pocketInfluence on adipogenesis and lipid storage

It is crucial to reiterate that these findings are from a single computational study and await experimental verification. Future research, including in vitro binding assays and cell-based reporter gene assays, is necessary to confirm the interaction of this compound with PPARs and to elucidate the functional consequences of this binding on metabolic gene expression.

Ecological and Evolutionary Significance of Thermozeaxanthin 15

Adaptation to Extreme Thermal Environments

Thermophilic organisms, which thrive at temperatures between 60 and 80°C, face the constant threat of heat-induced damage to their cellular components. frontiersin.org High temperatures increase the fluidity of cell membranes, which can compromise their integrity and lead to increased permeability, making the cell more vulnerable to damage. sciensage.infomdpi.com Carotenoids, including thermozeaxanthins, are integral to the membranes of thermophiles, where they impart rigidity and stability, counteracting the fluidizing effect of heat. sciensage.info

Research on the thermophilic bacterium Thermus filiformis, first isolated from a New Zealand hot spring, provides direct evidence for the role of thermozeaxanthins in thermal adaptation. nih.gov Studies analyzing the carotenoid profile of T. filiformis at different growth temperatures revealed a significant shift in pigment composition. As the temperature increases, the synthesis of specific carotenoids, namely thermozeaxanthins and thermobiszeaxanthins, is favored. researchgate.netresearchgate.net This heat-shock response suggests that these molecules are actively produced to stabilize the cellular membrane at high temperatures. researchgate.netresearchgate.net

Analysis of carotenoid extracts from T. filiformis cultivated at progressively higher temperatures shows a clear trend where the relative abundance of thermozeaxanthin-15 increases, indicating its specific importance in high-temperature adaptation. researchgate.net

Table 1: Relative Abundance of Key Carotenoids in Thermus filiformis at Different Temperatures Data interpretation based on HPLC-DAD chromatograms from Mandelli et al. (2017). researchgate.netresearchgate.net The table illustrates the qualitative trend of increasing thermozeaxanthin (B1261989) prevalence with rising temperature.

Carotenoid63 °C70 °C77 °CProbable Function
all-trans-ZeaxanthinPresentPresentPresentPrecursor
This compound LowModerateHighMembrane Stabilization
Thermobiszeaxanthin-15-15LowModerateHighMembrane Stabilization

This adaptive production of this compound is a key mechanism that allows thermophiles to maintain cellular integrity and function in environments that would be lethal to most other forms of life. sciensage.inforesearchgate.net

Role in Oxidative Stress Resistance in Extremophiles

Life in extreme thermal environments is often accompanied by exposure to high levels of oxidative stress. researchgate.net High temperatures can trigger the increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which can damage DNA, proteins, and lipids. researchgate.netresearchgate.net Extremophiles have consequently evolved robust antioxidant defense systems. nih.gov

Carotenoids are renowned for their potent antioxidant properties, which stem from their structure of conjugated double bonds that allows them to effectively quench free radicals. nih.govencyclopedia.pub In microorganisms, these pigments play a key role in resistance to oxidative stress. nih.gov The carotenoids produced by Deinococcus-Thermus bacteria, a phylum known for its extreme stress resistance, demonstrate superior scavenging activity against ROS compared to other carotenoids. researchgate.net

The increased synthesis of thermozeaxanthins, including this compound, in T. filiformis at higher temperatures correlates with the accumulation of antioxidant enzymes like superoxide dismutase and catalase. researchgate.netresearchgate.net This suggests a coordinated response to combat heat-induced oxidative stress. researchgate.net By embedding in the cell membrane, this compound not only provides structural support but also acts as a frontline defense, protecting membrane lipids from oxidative damage. sciensage.info This dual function is critical for survival in environments where thermal and oxidative stresses are intrinsically linked. researchgate.netnih.gov

Table 2: this compound's Role in Mitigating Stress in Thermophiles

Environmental StressorCellular ImpactProtective Role of this compound
High Temperature Increased membrane fluidity, loss of structural integrity. sciensage.infomdpi.comIntercalates into the membrane, increasing rigidity and stability. sciensage.inforesearchgate.net
Oxidative Stress (ROS) Damage to lipids, proteins, and DNA. researchgate.netQuenches free radicals, preventing oxidative damage to cell components. nih.govencyclopedia.pub

Evolutionary Implications of this compound Production

The ability to synthesize specific biomolecules in response to environmental challenges is a product of evolutionary adaptation. mdpi.com The fact that certain carotenoids, like thermozeaxanthin, are exclusively produced by extremophilic microorganisms strongly suggests they have a specialized function that has been selected for over evolutionary time. nih.govencyclopedia.pub The biosynthesis of these pigments can be considered an adaptive response to the adverse conditions of extreme environments, such as high temperature and the resulting oxidative stress. mdpi.com

The unique cell structures of extremophiles, such as the ether-linked phospholipids (B1166683) in the membranes of many Archaea, are well-known adaptations to extreme conditions. nih.govwikipedia.org Similarly, the production of specific carotenoids like this compound represents a biochemical adaptation that is crucial for survival. The genes and metabolic pathways required for thermozeaxanthin synthesis are likely the result of evolutionary pressures that favored organisms capable of reinforcing their cellular defenses in thermally challenging niches. researchgate.netmdpi.com

Therefore, the presence of this compound in organisms like Thermus filiformis is not a mere coincidence but a significant evolutionary trait. It highlights a successful strategy for thriving in some of Earth's most inhospitable environments, providing insights into the molecular mechanisms that define the boundaries of life. nih.govastrobiology.com

Synthetic Approaches and Derivatives of Thermozeaxanthin 15

Total Synthesis Strategies for Thermozeaxanthin-15

The complete chemical synthesis of this compound is a complex undertaking due to the molecule's stereochemical intricacy and the presence of a long, conjugated polyene chain, a glycosidic bond, and an ester linkage. Research has culminated in successful multi-step strategies to construct this natural product from simpler, more readily available precursors.

Table 1: Key Stages in the Total Synthesis of this compound

Synthesis StageDescriptionKey Reagents/IntermediatesReference
Starting Material The synthesis begins with a chiral building block containing the characteristic cyclohexene (B86901) ring.(3R)-3-hydroxy-β-ionone researchgate.netoa.mg
Glycosylation A crucial step involving the stereoselective attachment of a protected glucose molecule to the hydroxy-ionone ring. This is often achieved via methods like the Koenigs-Knorr reaction.Tetra-O-benzoyl-1-thio-β-d-glucose researchgate.net
Polyene Chain Elaboration The central conjugated carbon chain is constructed, typically through a series of Wittig or Horner-Wadsworth-Emmons reactions to build the C40 carotenoid skeleton.Phosphonium salts, aldehydes researchgate.net
Esterification The specific fatty acid is attached to the primary hydroxyl group of the glucose moiety.13-methyltetradecanoic acid (or its activated derivative) jst.go.jp
Deprotection Final removal of protecting groups from the glucose and other reactive sites to yield the final this compound molecule.Mild basic or acidic conditions researchgate.net

Chemoenzymatic Synthesis and Biocatalysis for Analogues

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes) to create complex molecules like this compound analogues. monash.eduunimi.it This approach is particularly valuable for modifying natural products, allowing for the creation of novel derivatives that may possess unique properties. monash.edu The use of enzymes can circumvent the need for extensive protecting group chemistry, leading to more efficient and environmentally friendly synthetic routes. monash.eduunimi.it

For creating analogues of this compound, biocatalysis can be applied at two key modification points: the glycosidic bond and the ester linkage.

Glycosylation: Glycosyltransferase enzymes could be used to attach different sugar moieties to a zeaxanthin (B1683548) or zeaxanthin-ester precursor. This allows for the synthesis of analogues with varied carbohydrate units, potentially altering solubility and biological interactions.

Acylation/Esterification: Lipase enzymes are highly effective biocatalysts for ester synthesis. By employing different lipases and a variety of fatty acid substrates, the 13-methyltetradecanoate (B1259418) chain of the native compound can be replaced with other acyl groups (e.g., different chain lengths, degrees of unsaturation, or branching). This modular approach enables the generation of a library of this compound analogues. helmholtz-hips.de

Table 2: Biocatalytic Approaches for this compound Analogue Synthesis

Enzymatic StepEnzyme ClassSubstratesPotential Analogue Product
Transglycosylation GlycosyltransferasesZeaxanthin, activated sugar donor (e.g., UDP-glucose, UDP-galactose)Zeaxanthin-β-D-galactoside
Esterification LipasesZeaxanthin-β-D-glucoside, various fatty acids (e.g., oleic acid, palmitic acid)Zeaxanthin-glucoside-oleate
De-esterification Esterases/LipasesThis compoundZeaxanthin-β-D-glucoside

This chemoenzymatic strategy leverages the substrate flexibility of certain enzymes to produce novel structures that are challenging to access through purely chemical methods. uq.edu.aunih.gov

Design and Synthesis of this compound Mimetics

This compound mimetics are molecules designed to replicate the key structural features and physicochemical properties of the natural compound, particularly its amphiphilic nature, which is believed to be crucial for its function in cell membranes. mdpi.com The goal is to create simpler, more accessible compounds that mimic its behavior.

One successful strategy involves conjugating the carotenoid backbone to different polar head groups. For example, sulfur-containing amino acids have been coupled to carotenoids to create mimetics with enhanced water dispersibility. mdpi.com In one approach, N-acetylcysteine is used as a nucleophile to attach a cysteine moiety to the carotenoid structure via a sulfur linkage. mdpi.com Subsequent deprotection of the amino group can further increase the polarity and water-dispersibility of the resulting mimetic. mdpi.com

Another approach to creating mimetics involves the synthesis of carotenoid esters with dicarboxylic acids. The synthesis of succinic acid esters of zeaxanthin has been reported. google.com This method attaches a short-chain dicarboxylic acid, which provides a free carboxylic acid group that can exist as a charged carboxylate, significantly increasing the polarity of one end of the molecule.

Table 3: Strategies for Synthesizing this compound Mimetics

Mimetic StrategyKey ReagentsResulting Mimetic FeatureReference
Amino Acid Conjugation Carotenoid precursor, N-acetylcysteineCarotenoid linked to a polar amino acid via a thioether bond mdpi.com
Dicarboxylic Acid Esterification Zeaxanthin, Succinic AnhydrideCarotenoid linked to a succinate (B1194679) group, providing a terminal carboxylic acid google.com
Simplified Glycosides (3R)-3-hydroxy-β-ionone derived precursorsDeprotected zeaxanthin-glucoside (without the fatty acid ester) researchgate.net

These synthetic mimetics are valuable tools for studying the structure-function relationships of membrane-spanning carotenoids and for exploring potential applications where the properties of this compound are desired but the complexity of its total synthesis is a barrier. researchgate.net

Structure Activity Relationship Studies of Thermozeaxanthin 15

Influence of Esterified Fatty Acid Moiety on Biological Activities

The esterified fatty acid moiety in Thermozeaxanthin-15, specifically a 15-carbon branched fatty acid, is a significant feature that modulates its biological activities. vulcanchem.com This lipid chain introduces a hydrophobic element that influences how the molecule interacts with cellular membranes. The presence of this fatty acid is thought to enhance the compound's integration and stabilization within the lipid bilayer of membranes. researchgate.net

Research on fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids to which this compound is related, has revealed that the nature of the fatty acid can impact anti-inflammatory properties. nih.govnih.gov While direct studies on the anti-inflammatory activity of this compound are limited, the structural similarity suggests that the fatty acid portion is a key determinant of its interaction with biological systems. The length and branching of the fatty acid chain in the series of thermozeaxanthins produced by T. filiformis (ranging from 11 to 15 carbons) likely fine-tune these interactions, with this compound having the longest chain. vulcanchem.com

The table below summarizes the fatty acid moieties found in different thermozeaxanthins, highlighting the unique position of this compound.

CompoundFatty Acid Chain Length
Thermozeaxanthin-1111 carbons
Thermozeaxanthin-1313 carbons
This compound 15 carbons

This variation in fatty acid chain length across different thermozeaxanthins suggests a specific evolutionary adaptation, potentially related to the fluidity and stability of the bacterial membrane at high temperatures.

Role of Glucoside Moiety in Compound Functionality

The presence of a glucose molecule attached to the zeaxanthin (B1683548) backbone is another defining feature of this compound, classifying it as a carotenoid glycoside. vulcanchem.comresearchgate.net This glycosylation significantly increases the hydrophilicity of one end of the molecule, creating an amphipathic structure in conjunction with the hydrophobic polyene chain and fatty acid ester.

The glucoside moiety is believed to be crucial for the proper anchoring of the molecule at the membrane-water interface. This orientation may be essential for its function in stabilizing liposomal membranes. researchgate.netlipidbank.jp Studies on other carotenoid glycosides have indicated that the sugar moiety can influence the antioxidant capacity and the interaction with cellular structures. researchgate.net

The synthesis of thermozeaxanthin (B1261989) has demonstrated the importance of the β-selective glucosidation of the (3R)-3-hydroxy-β-ionone ring in achieving the final structure. researchgate.netresearchgate.net This specific chemical linkage underscores the functional significance of the glucose unit. The table below outlines the primary functional roles attributed to the different moieties of this compound.

MoietyPrimary Functional Role
Esterified Fatty AcidMembrane integration and hydrophobic interaction
Glucoside Anchoring at the membrane-water interface and hydrophilicity
Conjugated PolyeneLight absorption and antioxidant activity

Conjugated Polyene System and Structural Impact

The core of this compound is its conjugated polyene chain, a characteristic feature of all carotenoids. csic.esnih.gov This system of alternating single and double bonds is responsible for the molecule's ability to absorb light in the visible spectrum and for its potent antioxidant properties. vulcanchem.comnih.gov The extended π-electron system allows for the delocalization of electrons, which is central to quenching reactive oxygen species.

The specific length and configuration of the polyene chain have a direct impact on the molecule's spectroscopic properties and its biological efficacy. csic.es In carotenoids, a trans-configuration of the polyene chain is most common and is associated with greater stability and a higher potential to inhibit processes like Aβ aggregation, as seen in studies of other carotenoids. nih.gov

The structural rigidity conferred by the conjugated double bonds, combined with the flexible fatty acid chain and the polar glucoside head, results in a molecule with a unique conformation that is likely optimized for its role within the cell membrane of Thermus filiformis. vulcanchem.com The interaction of this polyene backbone with the hydrophobic core of the membrane is a key aspect of its stabilizing effect. researchgate.net

Comparative Biochemical and Biological Studies of Thermozeaxanthin 15

Comparison with Other Zeaxanthin (B1683548) Derivatives and Carotenoids

Thermozeaxanthin-15 is a structurally complex carotenoid belonging to the xanthophyll class. Its core is zeaxanthin, a well-known carotenoid, but it is distinguished by the addition of a glucose molecule, which is further esterified with a 15-carbon branched fatty acid. vulcanchem.com This unique structure gives it a molecular weight of approximately 955.4 g/mol . vulcanchem.com Research into this compound is less extensive compared to more common carotenoids like zeaxanthin, lutein, and astaxanthin. vulcanchem.com

Comparison with Zeaxanthin: Zeaxanthin is the parent compound of this compound and is widely recognized for its role in eye health. vulcanchem.com The primary structural difference is the absence of the glycosidic and fatty acid moieties in zeaxanthin. This modification in this compound leads to different physical and chemical properties, which are thought to influence its integration into cell membranes and its biological functions. vulcanchem.com

Comparison with other Thermozeaxanthins: this compound is part of a series of thermozeaxanthins produced by the thermophilic bacterium Thermus filiformis. vulcanchem.com These derivatives differ in the length of their esterified fatty acid chains, which range from 11 to 15 carbons. vulcanchem.comnih.gov In T. filiformis, this compound and Thermozeaxanthin-13 are consistently the most abundant, suggesting they may have optimal properties for the bacterium's survival in high-temperature environments. vulcanchem.com Studies have shown that under certain culture conditions, such as a lower pH of 7.0, the production of this compound is particularly favored. nih.gov

The following table, adapted from studies on Thermus filiformis, shows the relative abundance of different carotenoids under various experimental conditions, highlighting the prevalence of this compound. nih.gov

CarotenoidAssay 2 (%)Assay 8 (%)Assay 15 (%)Assay 17 (%)
Zeaxanthin monoglucoside4.54.36.95.3
All-trans-zeaxanthin4.413.29.78.2
Thermozeaxanthin-114.15.97.76.6
Thermozeaxanthin-123.34.83.14.1
Thermozeaxanthin-1319.630.032.632.8
Thermozeaxanthin-144.27.94.66.3
This compound59.234.035.436.6

Comparison with Other Carotenoids: Other extremophilic microorganisms also produce unique carotenoids for survival. For instance, Deinococcus radiodurans, a radiation-resistant bacterium, produces deinoxanthin, which helps it withstand extreme conditions. nih.gov Carotenoids from thermophiles often feature hydrophilic modifications, such as glycosylation, which may enhance their bioavailability compared to carotenoids from non-thermophilic sources. sciensage.info The structural diversity of carotenoids like fucoxanthin, astaxanthin, and lycopene (B16060) contributes to a wide range of biological activities, including antioxidant and anti-inflammatory properties. lipidbank.jpmdpi.com

Comparative Analysis of Membrane Stabilization Efficacy

A key biological role attributed to this compound is the stabilization of cell membranes, a critical function for thermophilic bacteria like Thermus thermophilus and Thermus filiformis that thrive at high temperatures. nih.govnih.gov The unique structure of thermozeaxanthins allows them to act as "molecular rivets," reinforcing the membrane structure. sciensage.info

Research using artificial membrane models, such as large unilamellar liposomes (LUVs), has provided insights into the membrane-stabilizing effects of this compound and related compounds. nih.govcarotenoiddb.jp One study investigated membrane permeability by measuring the leakage of a fluorescent dye, calcein (B42510), from liposomes. nih.gov

Key Research Findings:

Thermozeaxanthins (TZS) vs. Control: The incorporation of a small amount (0.2-1.0 mol%) of TZS into egg phosphatidylcholine (PC) liposomes significantly stabilized them over a temperature range of 30 to 80°C. Dye leakage was only 2.6% in TZS-containing liposomes compared to 10% in the control liposomes without TZS. nih.gov

Comparison with Zeaxanthin (Z) and Zeaxanthin Glucoside (ZG): In a comparative study, thermozeaxanthin (B1261989) (TZ) was shown to stabilize liposomal membranes made of dipalmitoylphosphatidylcholine (DPPC) across a wide pH range (4.0 to 10.0). researchgate.netresearchgate.net In contrast, when incorporated into liposomes made from lipids extracted from Thermus thermophilus, both zeaxanthin (Z) and zeaxanthin glucoside (ZG) were found to destabilize the membrane, whereas TZ resulted in stabilization at all pH ranges tested. researchgate.net

Influence of Lipid Chain Length: The stabilizing effect of TZS is dependent on the lipid composition of the membrane. TZS stabilized liposomes made of dipalmitoylphosphatidylcholine (DPPC) and dioleoylphosphatidylcholine (DOPC). nih.gov However, they failed to stabilize liposomes composed of dimyristoylphosphatidylcholine (B1235183), which has shorter hydrocarbon chains. nih.gov This suggests that the molecular length of the thermozeaxanthin must match the thickness of the lipid bilayer for effective stabilization. nih.gov

The following table summarizes the comparative effects of different carotenoids on the stability of liposomes composed of lipids from Thermus thermophilus, based on dye leakage experiments. researchgate.net

CompoundEffect on Membrane Stability
Thermozeaxanthin (TZ)Stabilization
Zeaxanthin (Z)Destabilization
Zeaxanthin Glucoside (ZG)Destabilization

These findings underscore the importance of the complete this compound structure, particularly the long fatty acid chain, in anchoring the molecule within the membrane and conferring a stabilizing effect that is not observed with its precursors, zeaxanthin and zeaxanthin glucoside. researchgate.net

Comparative Molecular Interaction Profiling

The distinct molecular structure of this compound governs its interactions within a biological membrane, differentiating it from other carotenoids. The molecule's amphiphilic nature, with a long hydrophobic polyene and fatty acid chain and a hydrophilic glycosidic head, dictates its orientation and function within the lipid bilayer.

Inferred Molecular Interactions:

Hydrophobic Interactions: The rigid polyene chain, characteristic of all carotenoids, along with the flexible 15-carbon fatty acid tail of this compound, engages in van der Waals interactions with the acyl chains of membrane phospholipids (B1166683). sciensage.info These interactions help to rigidify the membrane, reducing its fluidity and permeability to small molecules like oxygen, which is crucial for preventing oxidative damage at high temperatures. sciensage.info

Hydrophilic Interactions: The glucose moiety at one end of the molecule is hydrophilic and is expected to be anchored in the polar headgroup region of the membrane, interacting with the phosphate (B84403) and choline (B1196258) groups of phospholipids.

Anchoring Effect: The combination of the long hydrophobic portion spanning the membrane and the polar group anchored at the surface makes this compound a transmembrane molecule. The fatty acid ester is particularly crucial for this anchoring, providing a level of stability not seen with zeaxanthin, which has hydroxyl groups at both ends, or zeaxanthin monoglucoside, which lacks the fatty acid tail. researchgate.net The destabilizing effect of zeaxanthin and zeaxanthin glucoside in T. thermophilus lipid membranes suggests that without the fatty acid anchor, these molecules may disrupt the natural packing of the membrane lipids. researchgate.net

Protein Interactions: Beyond the lipid membrane, molecular docking studies have explored the interaction of thermozeaxanthins, including this compound, with proteins. One such study investigated their potential to bind to peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism. unam.mx The results indicated that thermozeaxanthins show a favorable interaction with the ligand-binding domains of PPARs, primarily through hydrophobic forces and some hydrogen bonds, suggesting a potential for these molecules to interact with membrane-associated or intracellular proteins. unam.mxresearchgate.net

The unique molecular profile of this compound, especially the presence of the esterified fatty acid, is therefore critical for its specific interactions within the cell membrane, leading to the enhanced membrane stability observed in thermophilic bacteria.

Q & A

Q. How can this compound research integrate with materials science to develop novel photostable delivery systems?

  • Methodological Answer: Explore encapsulation in mesoporous silica nanoparticles (MSNs) or lipid-polymer hybrids. Characterize release kinetics using dialysis membranes under simulated physiological conditions. Assess photostability via accelerated UV exposure tests and compare degradation profiles with unencapsulated controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.